4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Description
4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The chemical compound 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one is a part of a broader category of compounds with potential applications in the synthesis of antimicrobial agents. For instance, Patel and Agravat (2007) have explored the synthesis and microbial studies of new pyridine derivatives, indicating the broader category's capability to fight against bacterial and fungal infections (Patel & Agravat, 2007).
Anticancer Potential
The research into the synthesis and biological evaluation of various derivatives, including those related to the structure of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one, has demonstrated potential anticancer properties. A study conducted by Turov (2020) on anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, showed promising results against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies (Turov, 2020).
Antifungal and Antibacterial Applications
The compound's derivatives have been investigated for their antifungal and antibacterial activities, revealing their potential as antimicrobial agents. The synthesis and biological evaluation of novel 1,3,4-thiadiazole amide derivatives containing piperazine, including similar structures, have shown inhibitory effects against various pathogens, indicating their use in developing new antimicrobial drugs (Xia, 2015).
Enzyme Interaction Studies
The compound and its derivatives' interaction with various enzymes, including cytochrome P450, has been a subject of study, indicating its potential impact on drug metabolism and pharmacokinetics. The identification of enzymes involved in the oxidative metabolism of related compounds highlights the importance of understanding these interactions for drug development and therapy optimization (Hvenegaard et al., 2012).
Conformational Studies
The study of the crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the conformational preferences of these molecules, which is crucial for understanding their biological activity and developing more effective drugs (Faizi, Ahmad, & Golenya, 2016).
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-2-18-8-6-11-20-22(18)24-23(30-20)26-15-13-25(14-16-26)21(27)12-7-17-31(28,29)19-9-4-3-5-10-19/h3-6,8-11H,2,7,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGPJZRMOOIABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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